molecular formula C18H18N4O2 B11552382 N'-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11552382
M. Wt: 322.4 g/mol
InChI Key: ALHVYSVXBIQDIY-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of substituted isatin with hydrazine derivatives. The reaction is carried out in the presence of ethanol and a few drops of glacial acetic acid as a catalyst . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N’-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Isatin derivatives: These compounds share a similar indole structure and exhibit comparable biological activities.

    Hydrazide derivatives: These compounds also possess hydrazide functional groups and are known for their antimicrobial properties.

Uniqueness

N’-[(3Z)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C18H18N4O2/c1-11-7-8-15-13(9-11)17(18(24)20-15)22-21-16(23)10-19-14-6-4-3-5-12(14)2/h3-9,19-20,24H,10H2,1-2H3

InChI Key

ALHVYSVXBIQDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CNC3=CC=CC=C3C)O

Origin of Product

United States

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